molecular formula C24H31FN4O5S B1679388 Risperidone mesylate CAS No. 666179-96-0

Risperidone mesylate

Cat. No. B1679388
M. Wt: 506.6 g/mol
InChI Key: OJUQOWYTFBZUKJ-UHFFFAOYSA-N
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Description

Risperidone mesylate is a serotonin 5-HT2 receptor blocker (Ki= 0.16 nM) and a potent dopamine D2 receptor antagonist (Ki= 1.4 nM) .


Synthesis Analysis

Risperidone-loaded PLGA microspheres were prepared using an emulsifying agent, PLGA-PEG-PLGA triblock, instead of PVA . The synthesis of related substances of antipsychotic drug Risperidone has also been reported .


Molecular Structure Analysis

Risperidone promotes adipocyte differentiation and lipid accumulation through Oil Red O staining and reverse transcription-polymerase chain reaction (RT-PCR) . It has a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .


Chemical Reactions Analysis

Risperidone is a benzisoxazole derivative atypical antipsychotic drug, with the chemical designation 3- [2- [4- (6-fluoro-1,2-benzoxazol-3-yl)peperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one and the empiric formula of C 23 H 27 FN 4 O 2 (molecular weight 401.49 g/mol) .


Physical And Chemical Properties Analysis

Risperidone is a benzisoxazole derivative atypical antipsychotic drug, with the chemical designation 3- [2- [4- (6-fluoro-1,2-benzoxazol-3-yl)peperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one and the empiric formula of C 23 H 27 FN 4 O 2 (molecular weight 401.49 g/mol) .

Safety And Hazards

Risperidone is toxic if swallowed . It requires close attention to step-by-step instructions for use to help ensure successful administration .

Future Directions

Risperidone ISM is a monthly intramuscular injection that does not require loading doses or concurrent oral risperidone . It is an adequate antipsychotic for treating schizophrenia, both in the short term when an exacerbation has recently occurred and for long-term maintenance .

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2.CH4O3S/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;1-5(2,3)4/h5-6,14,16H,2-4,7-13H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUQOWYTFBZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Risperidone mesylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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